molecular formula C13H11NO2 B8714684 4-Hydroxybenzophenone oxime

4-Hydroxybenzophenone oxime

Cat. No. B8714684
M. Wt: 213.23 g/mol
InChI Key: BINATKJGYKUBBZ-UHFFFAOYSA-N
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Patent
US05760025

Procedure details

A procedure similar to that described in Preparation 12 was repeated, but using 86 ml of a methanolic solution containing 4.28 g of 4-hydroxybenzophenone oxime, 17.03 g of ammonium acetate, 3.79 g of sodium cyanoborohydride, and 40.1 ml of a 17-19% by volume aqueous solution of titanium trichloride, and using a dilute aqueous solution of sodium hydrogencarbonate instead of the aqueous solution of sodium hydroxide, and using ethyl acetate as the extracting solvent. The residue obtained was subjected to silica gel column chromatography and eluted with a 80% by volume solution of ethyl acetate in hexane, with ethyl acetate itself and with a 3% by volume solution of methanol in ethyl acetate, to give 2.74 g of the title compound as crystals, melting at 113°-115° C. (after recrystallization from methylene chloride).
[Compound]
Name
methanolic solution
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
17.03 g
Type
reactant
Reaction Step Two
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6](=[N:13]O)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].C([BH3-])#N.[Na+].C(=O)([O-])O.[Na+].[OH-].[Na+]>[Cl-].[Cl-].[Cl-].[Ti+3].C(OCC)(=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([NH2:13])[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:15][CH:16]=1 |f:1.2,3.4,5.6,7.8,9.10.11.12|

Inputs

Step One
Name
methanolic solution
Quantity
86 mL
Type
reactant
Smiles
Step Two
Name
Quantity
4.28 g
Type
reactant
Smiles
OC1=CC=C(C(C2=CC=CC=C2)=NO)C=C1
Name
Quantity
17.03 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3.79 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 12
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
eluted with a 80% by volume solution of ethyl acetate in hexane, with ethyl acetate itself and with a 3% by volume solution of methanol in ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
2.74 g of the title compound as crystals, melting at 113°-115° C. (after recrystallization from methylene chloride)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(C2=CC=CC=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.